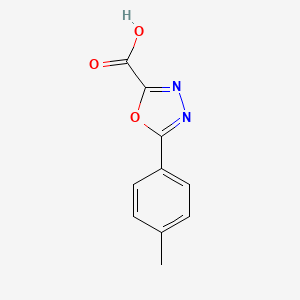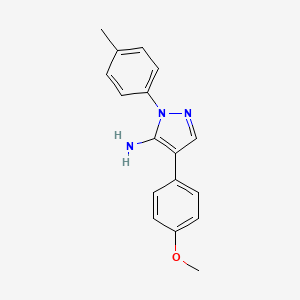
Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core substituted with various functional groups such as ethyl, benzyloxy, oxoethoxy, bromo, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Bromo Group: The bromo group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Formation of the Oxoethoxy Group: The oxoethoxy group can be formed through an esterification reaction involving an oxoethanol derivative.
Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl chloroformate to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
化学反応の分析
Types of Reactions
Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromo group.
Hydrolysis: Carboxylic acids and alcohols.
科学的研究の応用
Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and advanced materials with specific properties.
作用機序
The mechanism of action of Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to affect gene expression and cellular functions.
類似化合物との比較
Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-(2-hydroxyethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a hydroxyethoxy group instead of a benzyloxy group.
Ethyl 5-(2-(methoxy)-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-chloro-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a chloro group instead of a bromo group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C26H21BrO6 |
|---|---|
分子量 |
509.3 g/mol |
IUPAC名 |
ethyl 6-bromo-5-(2-oxo-2-phenylmethoxyethoxy)-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H21BrO6/c1-2-30-26(29)24-19-13-22(31-16-23(28)32-15-17-9-5-3-6-10-17)20(27)14-21(19)33-25(24)18-11-7-4-8-12-18/h3-14H,2,15-16H2,1H3 |
InChIキー |
OQVBJRABMRKFAN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OCC3=CC=CC=C3)Br)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-Thienyl)phenyl]acetamide](/img/structure/B12049132.png)



![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)





![N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12049182.png)


